![molecular formula C13H19N3O2 B14295982 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate CAS No. 113402-24-7](/img/structure/B14295982.png)
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a dimethylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of pyridine derivatives with pyrrolidine and dimethylcarbamate. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like iodine or other halogens . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: A well-known compound with a similar pyridine-pyrrolidine structure.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Uniqueness
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group, which can impart distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
113402-24-7 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
[2-(pyrrolidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-6-5-7-14-11(12)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3 |
Clé InChI |
QLDIXZKWMJHRRU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
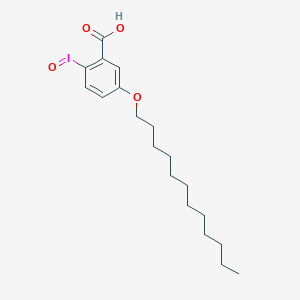

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
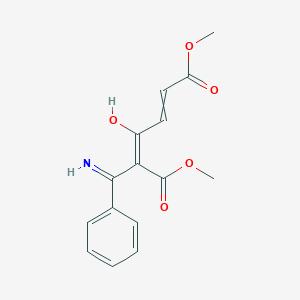
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
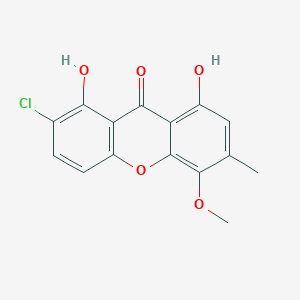
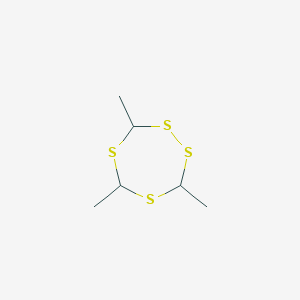

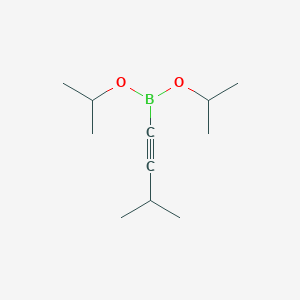
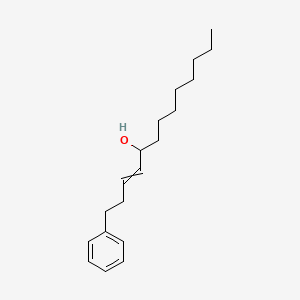
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
